An In-Depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
An In-Depth Technical Guide to the Chemical Properties of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile
Executive Summary: This document provides a comprehensive technical overview of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. This guide details its structural and physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, predicts its spectral characteristics, and explores its chemical reactivity and potential applications. By combining two pharmacologically important scaffolds—pyrazine and imidazole—this molecule serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.
Introduction to the Pyrazine-Imidazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry. Among them, pyrazine and imidazole rings are considered "privileged structures" due to their widespread presence in biologically active molecules.[1][2] The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a key component in numerous clinically approved drugs and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Similarly, the imidazole ring is a fundamental component of natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1][2]
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile merges these two critical scaffolds, creating a molecule with a unique electronic profile and a high potential for derivatization. Its structure, featuring an electron-deficient pyrazine core substituted with an imidazole ring and a reactive nitrile group, makes it a valuable intermediate for constructing complex molecular architectures for drug discovery programs.[6][7]
Caption: Chemical structure of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile.
Physicochemical and Structural Properties
The key physicochemical properties of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile are summarized below. These values are critical for understanding its behavior in biological and chemical systems, including solubility, membrane permeability, and reactivity.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₅ | [8] |
| Molecular Weight | 171.16 g/mol | N/A |
| Monoisotopic Mass | 171.05449 Da | [8] |
| Predicted XlogP | -0.1 | [8] |
| Topological Polar Surface Area (TPSA) | 73.9 Ų | N/A |
| Hydrogen Bond Donors | 0 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
The molecule's structure is defined by an electron-deficient pyrazine ring, a characteristic that is intensified by the electron-withdrawing nature of the nitrile group.[3] This electronic property makes the pyrazine ring susceptible to nucleophilic attack, a key feature exploited in its synthesis and derivatization.[9] The imidazole substituent, while also aromatic, can act as a nucleophile via its N-1 position for the synthesis of the target compound.
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile is achieved through a nucleophilic aromatic substitution (SₙAr) reaction.
Causality of Experimental Choice: The SₙAr mechanism is ideally suited for this transformation. The pyrazine ring is inherently electron-poor. The presence of the strongly electron-withdrawing nitrile group at the C-2 position and the ring nitrogen at the N-4 position significantly activates the adjacent C-3 position towards nucleophilic attack.[9] This makes a halogen, such as chlorine, at the C-3 position an excellent leaving group. The reaction proceeds via a well-established, often concerted or near-concerted pathway, providing a direct and high-yielding route to the desired product.[10]
Caption: Workflow for the synthesis via Nucleophilic Aromatic Substitution (SₙAr).
Detailed Experimental Protocol (Representative)
This protocol is a self-validating system. Successful synthesis will be confirmed by analytical techniques such as TLC, LC-MS, and NMR, which will show the consumption of starting materials and the formation of a new product with the expected mass and spectral characteristics.
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-chloropyrazine-2-carbonitrile (1.0 eq).
-
Solvent and Base Addition: Add a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the starting material. Add imidazole (1.1 eq) followed by a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq, handled with extreme care).
-
Reaction: Heat the reaction mixture to 80-120 °C. The causality for heating is to provide the necessary activation energy for the substitution reaction to proceed at a reasonable rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. If the product precipitates, it can be collected by filtration.
-
Extraction: If the product remains in solution, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile.
Spectral Characterization (Predicted)
Spectroscopic analysis is essential for unequivocal structure confirmation.[11] While experimental data for this specific molecule is not widely published, its spectral properties can be reliably predicted based on its constituent functional groups.[12][13]
-
¹H NMR Spectroscopy:
-
Pyrazine Protons (2H): Two signals are expected in the aromatic region, likely between δ 8.5-9.0 ppm. These protons will appear as doublets due to coupling with each other.
-
Imidazole Protons (3H): Three signals are expected. The proton at the C2 position of the imidazole ring will be the most deshielded, appearing as a singlet around δ 8.0-8.5 ppm. The other two imidazole protons will appear as distinct signals, likely between δ 7.0-8.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Eight distinct signals are expected for the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm. The aromatic carbons of the pyrazine and imidazole rings will resonate in the region of δ 120-155 ppm.
-
-
Infrared (IR) Spectroscopy:
-
A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .[14]
-
Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the C=C and C=N stretching vibrations of the aromatic pyrazine and imidazole rings.[15]
-
C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹ .
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₈H₅N₅). Predicted values for common adducts are listed below.[8]
-
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 172.06177 |
| [M+Na]⁺ | 194.04371 |
| [M+K]⁺ | 210.01765 |
| [M-H]⁻ | 170.04721 |
Chemical Reactivity and Potential Transformations
The molecule possesses two primary sites for chemical transformation: the nitrile group and the aromatic rings. This reactivity allows it to serve as a versatile scaffold for library synthesis.
-
Nitrile Group Transformations: The nitrile is a versatile functional group that can be converted into several other moieties.
-
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to the corresponding carboxamide (3-(1H-imidazol-1-yl)pyrazine-2-carboxamide) and further to the carboxylic acid. Controlled hydration, for example using a manganese dioxide catalyst, can selectively yield the amide.[16]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Nucleophilic Addition: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis. Hydrazine can react with the nitrile to form amidrazones.[17]
-
-
Aromatic Ring Reactivity: Both the pyrazine and imidazole rings are generally stable. Electrophilic substitution on the highly electron-deficient pyrazine ring is difficult. The imidazole ring could potentially undergo electrophilic substitution, but conditions would need to be carefully controlled.
Caption: Potential chemical transformations of the core molecule.
Applications in Research and Drug Development
The 3-(1H-imidazol-1-yl)pyrazine-2-carbonitrile scaffold is a platform for generating compounds with significant therapeutic potential.
-
Kinase Inhibitors: Many small-molecule kinase inhibitors feature a nitrogen-containing heterocyclic core that forms key hydrogen bonds within the ATP-binding pocket of the enzyme. The pyrazine-imidazole scaffold is well-suited for this role, and derivatives can be screened against various kinases implicated in cancer.[6][18]
-
Anticancer Agents: Pyrazine derivatives have demonstrated broad anti-cancer activity.[3][19] This scaffold can be elaborated to explore structure-activity relationships (SAR) for antiproliferative effects against various cancer cell lines.[20]
-
Antimicrobial and Antiviral Agents: The pyrazine core is present in antitubercular drugs like pyrazinamide.[5] The fusion of pyrazine with other heterocycles like imidazole has been investigated for activity against a range of pathogens.[21]
-
Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, it can be used as a starting fragment in FBDD campaigns to identify initial hits that bind to a biological target.
Conclusion
3-(1H-Imidazol-1-yl)pyrazine-2-carbonitrile is a strategically important heterocyclic building block. Its chemical properties are defined by an electron-deficient pyrazine ring made reactive by a nitrile group, allowing for straightforward synthesis via nucleophilic aromatic substitution. The presence of multiple reactive sites and pharmacologically relevant scaffolds provides a rich platform for chemical modification. This guide has detailed its synthesis, predicted spectral properties, and reactivity, underscoring its value as a key intermediate for researchers and scientists in the pursuit of novel therapeutic agents.
References
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
-
ResearchGate. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Available at: [Link]
-
Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. Available at: [Link]
-
PubMed Central. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Available at: [Link]
-
PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)pyrazine-2-carbonitrile. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives. Available at: [Link]
-
MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
Organic Syntheses. (2017). Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Available at: [Link]
-
PubMed Central. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Available at: [Link]
-
PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available at: [Link]
-
MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Available at: [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
ResearchGate. (n.d.). Structure and pharmacological activity of pyrazine. Available at: [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available at: [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of pyrazine‐(2,3)‐diones. Available at: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available at: [Link]
-
IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]
-
RJPBCS. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Pyrazine (CAS 290-37-9). Available at: [Link]
-
YouTube. (2020). Synthesis and reactions of Pyrazine. Available at: [Link]
- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.
-
ChemRxiv. (n.d.). Pyreno-1,2,4-Triazines as Multifunctional Luminogenic Click Reagents. Available at: [Link]
-
ScienceDirect. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Available at: [Link]
-
PubChem. (n.d.). Pyrazinecarbonitrile. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]
-
PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available at: [Link]
Sources
- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis | MDPI [mdpi.com]
- 2. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. PubChemLite - 3-(1h-imidazol-1-yl)pyrazine-2-carbonitrile (C8H5N5) [pubchemlite.lcsb.uni.lu]
- 9. 3-Chloropyrazine-2-carbonitrile | 55557-52-3 | Benchchem [benchchem.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. orgsyn.org [orgsyn.org]
- 17. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
